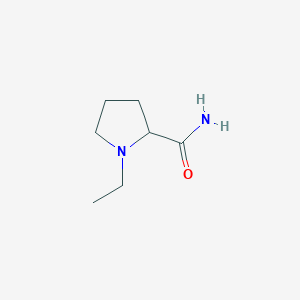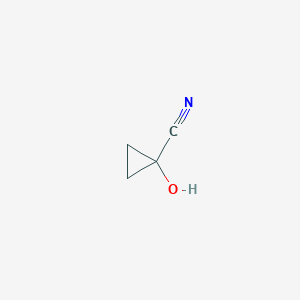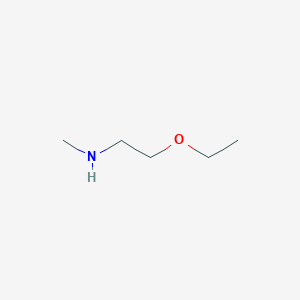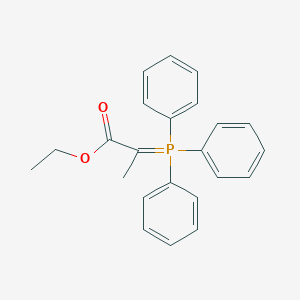
2-(三苯基膦亚甲基)丙酸乙酯
概述
描述
科学研究应用
(Carbethoxyethylidene)triphenylphosphorane has a wide range of applications in scientific research:
作用机制
Target of Action
Ethyl 2-(triphenylphosphoranylidene)propionate, also known as Ethyl 2-(triphenylphosphoranylidene)propanoate or (Carbethoxyethylidene)triphenylphosphorane, is primarily used as a reagent in the Wittig reaction . The primary targets of this compound are aldehydes and ketones, which are common functional groups in organic chemistry .
Mode of Action
In the Wittig reaction, the compound acts as a nucleophile, adding to the carbonyl group of aldehydes and ketones . This results in the formation of alkenes or esters with double bonds .
Biochemical Pathways
The compound is involved in the Wittig reaction pathway, which is a fundamental process in organic synthesis . The downstream effects of this pathway include the formation of various complex organic compounds, including alkenes and esters .
Pharmacokinetics
It is known to be soluble in water , which may influence its bioavailability.
Result of Action
The result of the compound’s action is the formation of alkenes or esters with double bonds . These products are often used as intermediates in the synthesis of more complex organic compounds.
Action Environment
The action of Ethyl 2-(triphenylphosphoranylidene)propionate is influenced by environmental factors such as temperature and solvent. For instance, it has a melting point of 158-162 °C and is slightly soluble in chloroform and methanol . These properties can affect the compound’s stability and efficacy in different environments.
生化分析
Biochemical Properties
Ethyl 2-(triphenylphosphoranylidene)propionate is a reagent in the Wittig reaction . The Wittig reaction involves the nucleophilic addition of a Wittig reagent to the carbonyl group of aldehydes or ketones, resulting in the formation of alkenes or esters containing double bonds
Molecular Mechanism
It is known that this compound participates in the Wittig reaction
准备方法
Synthetic Routes and Reaction Conditions: The preparation of (Carbethoxyethylidene)triphenylphosphorane typically involves the reaction of triphenylphosphine with ethyl 2-bromopropionate . The reaction is carried out in a solvent such as toluene, with water present to facilitate the reaction. The mixture is stirred at 80°C for 12 hours . After the reaction is complete, the mixture is cooled, and the pH is adjusted to 8.0-8.5 using a potassium carbonate solution . The product is then filtered and dried to obtain the final compound .
Industrial Production Methods: The industrial production of (Carbethoxyethylidene)triphenylphosphorane follows a similar process but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity. Solvent recycling and reutilization are employed to minimize waste and reduce production costs .
化学反应分析
Types of Reactions: (Carbethoxyethylidene)triphenylphosphorane primarily undergoes nucleophilic addition reactions with carbonyl compounds such as aldehydes and ketones . .
Common Reagents and Conditions:
Reagents: Aldehydes, ketones, triphenylphosphine, ethyl 2-bromopropionate.
Conditions: Solvents like toluene, chloroform, or methanol; temperatures around 80°C; pH adjustment using potassium carbonate.
Major Products: The major products formed from these reactions are alkenes and esters containing double bonds .
相似化合物的比较
属性
IUPAC Name |
ethyl 2-(triphenyl-λ5-phosphanylidene)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23O2P/c1-3-25-23(24)19(2)26(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZENFXVDPUMQOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20205818 | |
| Record name | Ethyl 2-(triphenylphosphoranylidene)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20205818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5717-37-3 | |
| Record name | (Carbethoxyethylidene)triphenylphosphorane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5717-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-(triphenylphosphoranylidene)propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005717373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5717-37-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76468 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 2-(triphenylphosphoranylidene)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20205818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-(triphenylphosphoranylidene)propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.742 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl 2-(triphenylphosphoranylidene)propionate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CN2HY6C9MT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary reaction (Carbethoxyethylidene)triphenylphosphorane is known for, and how is it demonstrated in the provided research?
A: (Carbethoxyethylidene)triphenylphosphorane is a phosphorus ylide, a class of compounds widely recognized for their participation in the Wittig reaction. [, ] This reaction facilitates the formation of alkenes from aldehydes or ketones, offering a versatile approach to constructing carbon-carbon double bonds.
- Paper 1 focuses on synthesizing the ABC tricyclic fragment of pectenotoxin-7. Here, (Carbethoxyethylidene)triphenylphosphorane reacts with an aldehyde (AB spiroacetal aldehyde 9) to yield the desired (E)-olefin, crucial for subsequent transformations leading to the final tricyclic structure. []
- Paper 2 describes a more general application. (Carbethoxyethylidene)triphenylphosphorane reacts with 3-phenylpropanal, showcasing its broader utility in constructing diverse α,β-unsaturated esters. []
Q2: Can you elaborate on the stereochemical outcome of the reactions involving (Carbethoxyethylidene)triphenylphosphorane in these studies?
A2: A notable aspect of the Wittig reaction, and consequently the reactions involving (Carbethoxyethylidene)triphenylphosphorane, is its ability to control the alkene geometry in the product.
- Paper 1 emphasizes obtaining the (E)-olefin as the desired product. While the paper does not delve into the specific factors influencing the stereoselectivity, it highlights the successful achievement of the desired (E)-isomer. []
- Paper 2 does not explicitly mention the stereochemical outcome of the reaction with 3-phenylpropanal. Further investigation might be needed to ascertain the specific isomer(s) formed and the factors influencing the selectivity in this case. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

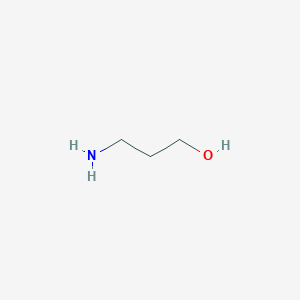
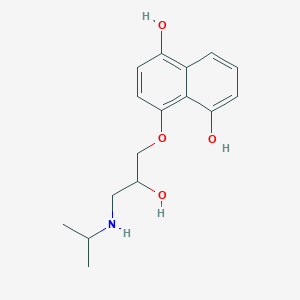
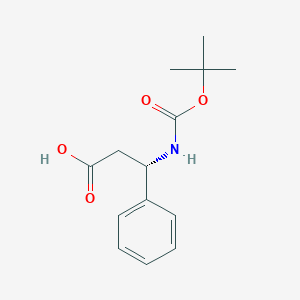
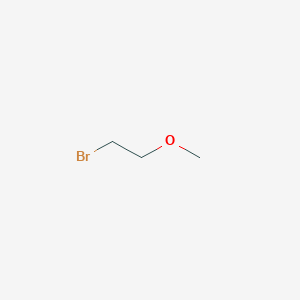
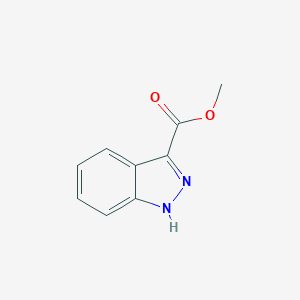

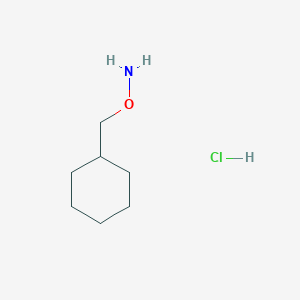
![8-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B44680.png)
